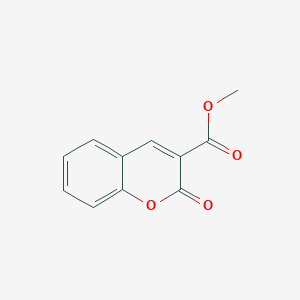

![molecular formula C12H14ClN3O2 B3049688 Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate CAS No. 215530-63-5](/img/structure/B3049688.png)

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate

Vue d'ensemble

Description

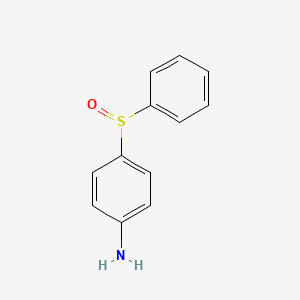

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate is a chemical compound with the molecular formula C10H10ClN3O2 . It is derived from 6-Chloroimidazo[1,2-b]pyridazine .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 6-chloroimidazo[1,2-b]pyridazin-2-yl group . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.66 . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.931 mg/ml .Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

Research into compounds like Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate often involves studying their antioxidant properties and reaction mechanisms. For instance, the ABTS/PP Decolorization Assay is used to elucidate the antioxidant capacity of compounds, highlighting different reaction pathways such as coupling and oxidation without coupling. This assay helps in understanding the specific reactions and contributions of certain antioxidants to the total antioxidant capacity (Ilyasov et al., 2020).

Ionic Liquids and Industrial Applications

The chemical structure of this compound could imply its potential application in the development of ionic liquids. Ionic liquids, like 1-Ethyl-3-Methylimidazolium Acetate, have shown promise in dissolving biopolymers such as cellulose and chitin, making them attractive for scaled-up industrial utilization. Understanding the toxicity and environmental impact of these compounds is crucial for their application in various technologies (Ostadjoo et al., 2018).

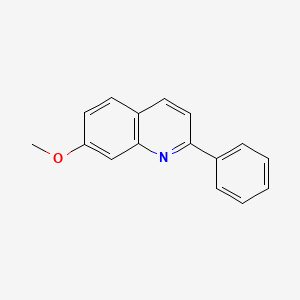

Medicinal Chemistry and Drug Development

The imidazo[1,2-b]pyridazine scaffold, similar in structure to this compound, serves as a crucial framework in medicinal chemistry. It provides a basis for the development of bioactive molecules with potential therapeutic applications. The scaffold's versatility and the structure-activity relationships (SAR) of its derivatives are key areas of research, aiding in the quest for novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Analytical Methods in Antioxidant Activity

Understanding the antioxidant activity of compounds requires precise analytical methods. Reviews of tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and DPPH, are essential for assessing the effectiveness of new compounds in scavenging free radicals. These methods provide insights into the kinetics and mechanisms of antioxidant action, facilitating the analysis of complex samples and the determination of antioxidant capacity (Munteanu & Apetrei, 2021).

Electrochemical Surface Finishing and Energy Storage

The exploration of room-temperature ionic liquids and mixtures, such as those related to this compound, for electroplating and energy storage applications, represents a significant area of research. These compounds offer novel solutions for electrochemical technology, including the potential for more sustainable and efficient processes (Tsuda, Stafford, & Hussey, 2017).

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is suggested that the negatively charged region in the compound, mainly distributed in the o atom of the ester group, may provide electrons and could be a potential site for nucleophilic attack .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. As research progresses, we will gain a better understanding of how this compound interacts with various biochemical pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. As more research is conducted, we will gain a clearer picture of the results of this compound’s action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .

Propriétés

IUPAC Name |

ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c1-4-18-11(17)12(2,3)8-7-16-10(14-8)6-5-9(13)15-16/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRUBWCYIOZELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CN2C(=N1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183067 | |

| Record name | Ethyl 6-chloro-α,α-dimethylimidazo[1,2-b]pyridazine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215530-63-5 | |

| Record name | Ethyl 6-chloro-α,α-dimethylimidazo[1,2-b]pyridazine-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215530-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-α,α-dimethylimidazo[1,2-b]pyridazine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B3049617.png)

![Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-](/img/structure/B3049620.png)